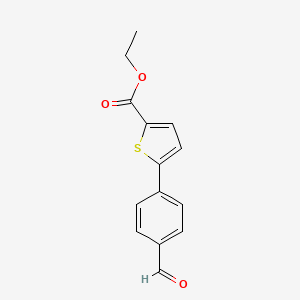

5-(4-ホルミルフェニル)-2-チオフェンカルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

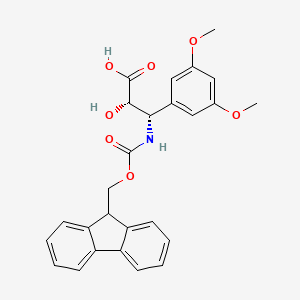

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ポルフィリンの合成

5-(4-ホルミルフェニル)-2-チオフェンカルボン酸エチル: は、生物模倣化学や材料科学において重要な化合物であるメソ置換ポルフィリンの合成に使用されます 。これらのポルフィリンは他の構造体に共有結合することができ、自然なプロセスを模倣するモデルシステムの開発のための道筋を提供します。

有機光起電力材料

この化合物は、有機光起電力材料のビルディングブロックとして役立ちます。 共有結合性有機構造体(COF)への組み込みは、これらの材料の光電子特性を向上させることができ、これは効率的な太陽電池の開発に不可欠です .

ヘテロペンタレンの合成

これは、薬理学や材料科学で潜在的な用途を持つヘテロペンタレンの合成における前駆体です。 この化合物は、さまざまな反応を起こして、異なるヘテロ原子を持つヘテロペンタレンを形成することができ、このクラスの化合物の多様性に貢献しています .

高分子化学

この化合物は、重合反応を開始するために使用することができ、チオフェンポリマーの形成につながります。 これらのポリマーは、その導電性のために電子工学や材料科学で応用されています .

光触媒アプリケーション

光触媒では、5-(4-ホルミルフェニル)-2-チオフェンカルボン酸エチルは、光を使用して化学反応を駆動する触媒システムの一部になる可能性があります。 これは、特に、持続可能なエネルギーソリューションにとって重要なプロセスである、水からの水素発生の文脈で関連しています .

作用機序

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It’s known that compounds with similar structures can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives , suggesting that this compound may also interact with pathways related to these derivatives.

Pharmacokinetics

It’s known that similar compounds can be synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .

Result of Action

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives , suggesting that this compound may also have similar effects.

Action Environment

It’s known that similar compounds can be used in photocatalytic applications in energy and environmental fields , suggesting that this compound may also be influenced by environmental factors.

特性

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850074-81-6 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)